N,O-Bis(benzyloxycarbonyl) Halofuginone

説明

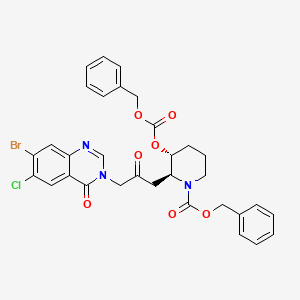

N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting groups, yielding halofuginone.

Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Halofuginone.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new pharmaceuticals and chemical products

作用機序

The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.

N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.

Uniqueness

This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .

生物活性

N,O-Bis(benzyloxycarbonyl) Halofuginone is a derivative of halofuginone, a compound originally derived from the plant Dichroa febrifuga, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in treating various diseases such as fibrosis, autoimmune disorders, and certain cancers.

- Molecular Formula : C32H29BrClN3O7

- Molecular Weight : 682.95 g/mol

- CAS Number : 1246816-41-0

Biological Activity

This compound exhibits several notable biological activities, primarily through its mechanisms of action involving inhibition of tRNA synthetases and modulation of inflammatory pathways.

- Inhibition of tRNA Synthetases : Research indicates that halofuginone and its derivatives inhibit specific tRNA synthetases, which are crucial for protein synthesis in cells. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .

- Anti-fibrotic Properties : Halofuginone has been documented to possess anti-fibrotic effects, making it a candidate for treating conditions characterized by excessive fibrosis, such as scleroderma and liver cirrhosis. Studies have shown that it can downregulate collagen synthesis in fibroblasts .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which may be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Case Study 1: Anti-fibrotic Activity

A study published in the Biology of Blood and Marrow Transplantation explored the anti-fibrotic effects of halofuginone in vivo. The results indicated that treatment with halofuginone significantly reduced collagen deposition in a murine model of pulmonary fibrosis, suggesting its potential use in clinical settings for fibrotic diseases .

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to those of standard chemotherapeutics like cisplatin. The compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Inhibition of tRNA synthetases | Anti-fibrotic, anti-cancer | Moderate (nausea, fatigue) |

| Halofuginone | Inhibition of tRNA synthetases | Anti-fibrotic | Higher (nausea, bleeding) |

| Febrifugine | Inhibition of DNA synthesis | Antimalarial | Moderate |

Future Directions for Research

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety in human subjects for various indications.

- Mechanistic Studies : Elucidating the molecular pathways involved in its biological activities.

- Formulation Development : Creating more stable formulations to enhance bioavailability and therapeutic outcomes.

特性

IUPAC Name |

benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWMRNBQVYXLTK-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BrClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747158 | |

| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-41-0 | |

| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。